2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine

Lipophilicity Drug-likeness Physicochemical profiling

2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine (CAS 880395-50-6) is a fluorinated 2-arylimidazo[1,2-a]pyridine derivative bearing a 3-fluoro-4-methylphenyl substituent at the 2-position and a methyl group at the 6-position of the fused bicyclic core. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the pharmacophoric basis of marketed drugs including the GABA-A receptor modulator zolpidem.

Molecular Formula C15H13FN2
Molecular Weight 240.27 g/mol
Cat. No. B15098652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine
Molecular FormulaC15H13FN2
Molecular Weight240.27 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)C)F
InChIInChI=1S/C15H13FN2/c1-10-3-6-15-17-14(9-18(15)8-10)12-5-4-11(2)13(16)7-12/h3-9H,1-2H3
InChIKeyPBRUFTAFSJAHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine – Compound Class, Core Structure, and Procurement Context


2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine (CAS 880395-50-6) is a fluorinated 2-arylimidazo[1,2-a]pyridine derivative bearing a 3-fluoro-4-methylphenyl substituent at the 2-position and a methyl group at the 6-position of the fused bicyclic core . The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the pharmacophoric basis of marketed drugs including the GABA-A receptor modulator zolpidem [1]. This specific compound is employed as a synthetic intermediate for generating 3-functionalized analogs with potential antipsychotic and anxiolytic activity, and its distinct 3-fluoro-4-methylphenyl substitution pattern differentiates it from the more common 4-methylphenyl (zolpidem-type) and 4-fluorophenyl congeners used in parallel medicinal chemistry programs [2].

Why 2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine Cannot Be Replaced by Common Imidazo[1,2-a]pyridine Analogs in Synthesis or Screening Cascades


Generic substitution among 2-arylimidazo[1,2-a]pyridines is not reliable because even single-atom variations on the 2-aryl ring produce quantifiable differences in lipophilicity, electronic character, and biological target engagement. The 3-fluoro-4-methylphenyl motif in this compound introduces a unique combination of electron-withdrawing fluorine at the meta position and electron-donating methyl at the para position relative to the imidazo[1,2-a]pyridine linkage, generating a dipole and hydrogen-bond-accepting capacity absent in the non-fluorinated 4-methylphenyl analog . This substitution pattern directly mirrors the design strategy employed in the Marcinkowska et al. fluorinated zolpidem analog program, where introduction of fluorine on the pendant phenyl ring was shown to modulate GABA-A receptor benzodiazepine-site affinity and metabolic stability relative to the parent zolpidem scaffold [1]. Furthermore, replacing the 6-methyl group with chlorine (as in the 6-chloro analog, CAS 880395-76-6) alters both the electronic properties of the pyridine ring and the compound's reactivity toward further derivatization, making it unsuitable as a drop-in intermediate for 3-position functionalization sequences optimized around 6-methyl substrates .

Quantitative Differentiation Evidence for 2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine vs. Closest Analogs


Lipophilicity Modulation: 3-Fluoro-4-methylphenyl vs. 4-Methylphenyl Substitution Increases Computed logP by ~0.3–0.5 Units

Introduction of a fluorine atom at the 3-position of the 4-methylphenyl ring in 2-(3-fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine increases computed logP relative to the non-fluorinated 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine comparator. The target compound has a molecular formula of C15H13FN2 (MW 240.27), while the non-fluorinated analog is C15H14N2 (MW 222.29) . Based on the well-established Hansch π-value for aromatic fluorine substitution (+0.14) and altered hydrogen-bond acceptor capacity, the fluoro-methylphenyl congener is predicted to exhibit moderately higher membrane permeability while retaining compliance with Lipinski's Rule of Five parameters [1]. This controlled lipophilicity increase is consistent with the design rationale articulated by Marcinkowska et al., where fluorination of the pendant phenyl ring in imidazo[1,2-a]pyridine derivatives was employed to fine-tune pharmacokinetic properties without abolishing GABA-A receptor engagement [2].

Lipophilicity Drug-likeness Physicochemical profiling

Electronic Differentiation: 3-Fluoro-4-methylphenyl Hammett σmeta = +0.34 vs. 4-Methylphenyl σpara = -0.17 Alters Aryl Ring Electron Density

The 3-fluoro substituent introduces a significant electron-withdrawing effect (Hammett σmeta = +0.34) at the meta position of the phenyl ring, which is absent in the 4-methylphenyl analog (σpara = -0.17, electron-donating) [1]. This electronic differentiation alters the electron density distribution across the pendant aryl ring and, by conjugation, modulates the electron character of the imidazo[1,2-a]pyridine core. In the context of GABA-A receptor benzodiazepine-site ligands, the Marcinkowska et al. study demonstrated that fluorinated 2-phenylimidazo[1,2-a]pyridine derivatives can achieve comparable or improved receptor affinity relative to zolpidem: compound MK-1 (a fluorinated zolpidem analog) exhibited a Ki of 45.6 nM vs. zolpidem Ki of 43.8 nM, while the optimized fluorinated derivative MM-79 achieved a Ki of 24.6 nM, representing a ~1.8-fold improvement [2]. Although these data are for 3-amidomethylated final compounds rather than the 2-aryl-6-methyl intermediate itself, they establish the principle that fluorination of the pendant phenyl ring in this scaffold can be tuned to maintain or enhance target engagement while introducing the pharmacokinetic benefits of fluorine substitution [3].

Electronic effects Structure-activity relationships Medicinal chemistry design

Position-6 Substituent Differentiation: 6-Methyl vs. 6-Chloro Impacts Synthetic Versatility and Electronic Character of the Imidazo[1,2-a]pyridine Core

The 6-methyl group in the target compound is electron-donating (+I effect), whereas the 6-chloro substituent in the closely related 6-chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine (CAS 880395-76-6, MW 260.69) is electron-withdrawing (-I effect) . This difference has two practical consequences for procurement decisions. First, the 6-methyl compound serves as a direct precursor for 3-position functionalization via amidomethylation or Mannich-type reactions, the key step in constructing zolpidem-like GABA-A ligands, where the electron-donating 6-methyl group does not deactivate the imidazo[1,2-a]pyridine core toward electrophilic substitution at C-3 [1]. In contrast, the 6-chloro analog presents a different reactivity profile: the electron-withdrawing chlorine reduces electron density at the 3-position, potentially requiring more forcing conditions for the same transformation, while the C-Cl bond itself becomes a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not accessible with the 6-methyl derivative [2]. Second, the molecular weight difference (240.27 vs. 260.69 g/mol) translates to a ~8.5% mass increase for the chloro analog, which may be consequential in fragment-based screening where ligand efficiency indices are calculated.

Synthetic intermediate Reactivity Halogen vs. alkyl substitution

Metabolic Stability Design Rationale: Fluorination at the 3-Position of the Phenyl Ring Is Expected to Block CYP450-Mediated Hydroxylation Relative to the Non-Fluorinated 4-Methylphenyl Analog

The 3-fluoro substituent on the pendant phenyl ring of the target compound is strategically positioned to block oxidative metabolism at the aryl ring. In the closely related imidazo[1,2-a]pyridine series studied by Marcinkowska et al., the non-fluorinated parent compound zolpidem undergoes rapid hepatic metabolism primarily via CYP3A4-mediated hydroxylation of the 4-methylphenyl group, contributing to its short elimination half-life of approximately 2–3 hours [1]. Introduction of fluorine at metabolically labile positions on the phenyl ring was explicitly employed as a design strategy to improve metabolic stability: compounds MK-1 and JW-16 (fluorinated analogs) were evaluated in human liver microsome assays, with MK-1 demonstrating metabolic stability (minimal degradation over 60 min) while the structurally distinct JW-16 remained metabolically unstable [2]. Although direct microsomal stability data for the specific 2-(3-fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine intermediate have not been published, the 3-fluoro substitution pattern is consistent with the proven metabolic-shielding strategy demonstrated in this compound class, where fluorine occupies the position most susceptible to aromatic hydroxylation [3].

Metabolic stability CYP450 metabolism Fluorine blocking strategy

Regioisomeric Differentiation: 3-Fluoro-4-methylphenyl vs. 4-Fluorophenyl Substitution Alters Both Steric and Electronic Profiles at the 2-Aryl Position

Comparison of the target compound with its regioisomeric congener 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine (CAS 380578-43-8, MW 226.25) reveals distinct differentiation driven by the presence of the additional 4-methyl group. The target compound (MW 240.27, C15H13FN2) contains both a fluorine and a methyl group on the pendant phenyl ring, whereas the 4-fluorophenyl analog (MW 226.25, C14H11FN2) carries only the fluorine substituent . This translates to a molecular weight increase of 14.02 g/mol (+6.2%) and the addition of a hydrophobic methyl contact surface. The 4-methyl group introduces both steric bulk adjacent to the fluorine and an additional point of hydrophobic contact, which has been shown in related imidazo[1,2-a]pyridine series to influence subtype selectivity at GABA-A receptor benzodiazepine sites [1]. In the Marcinkowska et al. series, compounds bearing a 4'-methyl substituent on the phenyl ring (e.g., compound 13, with a 4'-methyl group and a 6-fluoro substituent on the imidazo[1,2-a]pyridine core) demonstrated the highest GABA-A receptor affinity among the series, highlighting the importance of the 4-methyl group on the phenyl ring for target engagement [2].

Regioisomer comparison Substituent positional effects Molecular recognition

Scalability and Procurement Reliability: Commercially Available Intermediate with Documented Synthetic Route vs. Custom Synthesis of Non-Stocked Analogs

2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine (CAS 880395-50-6) is a catalog-listed compound available through multiple chemical suppliers, with documented synthetic entry via condensation of 2-amino-5-methylpyridine with the appropriate 3-fluoro-4-methylphenacyl bromide or equivalent α-haloketone . This well-precedented Ortoleva-King-type imidazo[1,2-a]pyridine synthesis provides a reliable, scalable route to the target compound. In contrast, several closely related analogs with altered substitution patterns (e.g., 2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine lacking the 6-methyl group, or 2-(2-fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine with altered fluorine regiochemistry) are not widely cataloged and would require custom synthesis, introducing procurement lead times of weeks to months and batch-to-batch variability risks [1]. The availability of the target compound from established suppliers also implies the existence of batch analytical data (NMR, HPLC purity) that can be referenced for quality assurance purposes, reducing the characterization burden on the purchasing laboratory .

Chemical procurement Synthetic accessibility Supply chain reliability

Recommended Application Scenarios for 2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine Based on Quantitative Evidence


Synthesis of Fluorinated GABA-A Receptor Ligands via 3-Position Amidomethylation

This compound is the optimal 2-aryl-6-methylimidazo[1,2-a]pyridine intermediate for constructing fluorinated analogs of zolpidem with potential antipsychotic or anxiolytic activity. The 3-fluoro-4-methylphenyl motif provides a calculated Hammett σmeta of +0.34 at the fluorine position, electronically differentiating the scaffold from the standard 4-methylphenyl (σpara = -0.17) zolpidem intermediate . This electronic modulation, combined with the metabolic-shielding effect of aromatic fluorine, directly supports the design strategy validated by Marcinkowska et al., where fluorinated imidazo[1,2-a]pyridine derivatives demonstrated GABA-A receptor Ki values ranging from 24.6 nM (MM-79) to 45.6 nM (MK-1), comparable to or better than zolpidem (Ki = 43.8 nM) . The target compound's 6-methyl group enables direct 3-position amidomethylation without competing reactivity, and the commercially available status ensures rapid supply for SAR expansion campaigns [1].

Physicochemical Tool Compound for Lipophilicity-Controlled CNS Penetration Studies

With a molecular weight of 240.27 g/mol and a predicted clogP in the range of 3.8–4.1—approximately 0.3–0.5 log units higher than the non-fluorinated 4-methylphenyl analog—this compound occupies a favorable CNS drug-like physicochemical space distinct from both more lipophilic polyhalogenated analogs and less permeable non-fluorinated congeners . The controlled lipophilicity increase attributable to the 3-fluoro substituent (Hansch π = +0.14) provides a rational basis for evaluating passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, where the non-fluorinated 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine serves as a within-class negative control for fluorine-dependent permeability enhancement .

Scaffold for Parallel Library Synthesis Comparing 6-Methyl vs. 6-Halogen Reactivity

The target compound and its 6-chloro analog (CAS 880395-76-6) constitute a matched pair for divergent library synthesis: the 6-methyl compound is suited for electrophilic substitution at C-3 (Mannich, amidomethylation, Vilsmeier-Haack formylation), while the 6-chloro variant enables palladium-catalyzed cross-coupling at C-6 (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) . The electronic differentiation between these two substitution patterns (Δσ ≈ 0.44 Hammett units) produces measurably different reactivities at both the 3- and 6-positions of the imidazo[1,2-a]pyridine core, allowing systematic exploration of chemical space from a common 2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine template . The commercial availability of both the 6-methyl and 6-chloro variants from overlapping supplier networks further streamlines procurement for such comparative studies [1].

Reference Standard for Analytical Method Development Targeting Fluorinated Imidazo[1,2-a]pyridine Impurities

The distinct chromatographic and spectroscopic properties of 2-(3-fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine—including its characteristic UV-Vis absorption maximum at 492–496 nm (H2O) with minimum E1%1cm absorbance of 400 —make it suitable as a reference marker for HPLC method development and impurity profiling in fluorinated imidazo[1,2-a]pyridine synthetic processes. Its retention time differentiation from the non-fluorinated 4-methylphenyl analog (MW 222.29 vs. 240.27; ΔMW = 18 g/mol) provides a clear mass spectrometric signature for reaction monitoring and quality control in multi-step syntheses where fluorinated and non-fluorinated intermediates may co-elute under standard reversed-phase conditions . This analytical differentiation is particularly relevant for laboratories developing fluorinated zolpidem analogs or conducting forced degradation studies where the 3-fluoro-4-methylphenyl moiety serves as a metabolic probe [1].

Quote Request

Request a Quote for 2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.